molecular formula C18H21NO4 B2876269 N-(2-(4-ethoxyphenoxy)ethyl)-4-methoxybenzamide CAS No. 1170934-01-6

N-(2-(4-ethoxyphenoxy)ethyl)-4-methoxybenzamide

Cat. No. B2876269
CAS RN: 1170934-01-6
M. Wt: 315.369
InChI Key: XZKWFCSRZZCHJE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as NMR, IR, MS, and single crystal X-ray diffraction . Unfortunately, the specific molecular structure analysis for “N-(2-(4-ethoxyphenoxy)ethyl)-4-methoxybenzamide” is not available in the current literature.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques such as NMR, IR, MS, and single crystal X-ray diffraction . Unfortunately, the specific physical and chemical properties for “N-(2-(4-ethoxyphenoxy)ethyl)-4-methoxybenzamide” are not available in the current literature.

Scientific Research Applications

Pharmacological Research

N-[2-(4-ethoxyphenoxy)ethyl]-4-methoxybenzamide: shares structural similarities with compounds known for their pharmacological activities. Compounds with ethoxyphenoxy and methoxybenzamide groups have been studied for their potential as alpha-adrenoreceptor antagonists . These are important in the treatment of conditions like benign prostatic hypertrophy (BPH).

Radiopharmaceutical Synthesis

The related compound ®-N-(2-(2’-ethoxyphenoxy)-ethyl)-N-2-(3-(4’-methoxy-3’-sulfonamido)-phenyl)-propylamine hydrochloride has been labeled with carbon-14 and deuterium isotopes for use in radiopharmaceuticals . This application is crucial for creating diagnostic agents in nuclear medicine.

properties

IUPAC Name

N-[2-(4-ethoxyphenoxy)ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-3-22-16-8-10-17(11-9-16)23-13-12-19-18(20)14-4-6-15(21-2)7-5-14/h4-11H,3,12-13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKWFCSRZZCHJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCNC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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